Product packaging for Ethyl 4-amino-3,5-diiodobenzoate(Cat. No.:CAS No. 5400-81-7)

Ethyl 4-amino-3,5-diiodobenzoate

Cat. No.: B1296108
CAS No.: 5400-81-7
M. Wt: 416.98 g/mol
InChI Key: IFLWBYIITJOICR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-diiodobenzoate (CAS 5400-81-7) is a high-purity diiodinated benzoate ester that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . This compound, with the molecular formula C9H9I2NO2 and a molecular weight of 416.98 g/mol, is characterized by its off-white solid appearance and a melting point of 148°C . Its structure features both an electron-donating amino group and two heavy iodine atoms on the aromatic ring, making it a valuable scaffold for synthesizing more complex molecules and for use in metal-catalyzed cross-coupling reactions . Researchers utilize this compound primarily as a key building block in the synthesis of pharmaceutical candidates and other specialized organic materials . As a standard practice, proper handling procedures should be followed, as it is classified as an irritant (Xi) and may cause skin, eye, and respiratory irritation . For optimal stability, it is recommended to store this reagent in a tightly closed container, protected from direct sunlight, and under inert conditions in a cool, dark place (2-8°C) . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9I2NO2 B1296108 Ethyl 4-amino-3,5-diiodobenzoate CAS No. 5400-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9I2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLWBYIITJOICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278874
Record name ethyl 4-amino-3,5-diiodobenzoate
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Molecular Weight

416.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-81-7
Record name Benzoic acid, 4-amino-3,5-diiodo-, ethyl ester
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Record name NSC 10390
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Record name 5400-81-7
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Record name ethyl 4-amino-3,5-diiodobenzoate
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Synthetic Pathways and Methodological Advancements for Ethyl 4 Amino 3,5 Diiodobenzoate and Analogs

Esterification Protocols for Benzoic Acid Derivatives

The formation of the ethyl ester group is a fundamental step in the synthesis of the target molecule and its analogs. This is typically achieved through direct esterification or transesterification of appropriate benzoic acid precursors.

Fischer-Speier esterification is a classic and widely used method for producing esters from the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.netscribd.com This equilibrium-driven reaction requires strategic manipulation to ensure high yields of the desired ester. researchgate.net

For the synthesis of benzoates, a common precursor is the corresponding benzoic acid. For instance, the local anesthetic benzocaine (B179285) (Ethyl 4-aminobenzoate), the non-iodinated analog of the title compound, is routinely synthesized via Fischer esterification of 4-aminobenzoic acid (PABA) with ethanol (B145695). researchgate.netscribd.com The reaction is catalyzed by a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄). researchgate.netfugus-ijsgs.com.nglibretexts.org The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. researchgate.netscribd.com

Because the reaction is reversible, Le Chatelier's principle is applied to drive the equilibrium toward the product. This is commonly achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent. researchgate.netscribd.com Another technique is the removal of water as it forms. In the case of aminobenzoic acids, the amino group is basic and will react with the acid catalyst; therefore, stoichiometric amounts of acid are often required. researchgate.net

A similar strategy is employed for halogenated analogs. For example, Ethyl 4-amino-3,5-difluorobenzoate is synthesized by refluxing 4-amino-3,5-difluorobenzoic acid in ethanol with catalytic sulfuric acid. nih.goviucr.org The product is isolated after neutralization with a base like sodium bicarbonate. nih.gov This demonstrates the robustness of the Fischer esterification for structurally related, functionalized benzoic acids, suggesting its applicability for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate from 4-amino-3,5-diiodobenzoic acid.

Transesterification offers an alternative, modular pathway for the synthesis of various aminobenzoate esters. This method involves the reaction of an existing ester, such as Ethyl 4-aminobenzoate (B8803810) (benzocaine), with a different alcohol in the presence of a transesterification catalyst. google.comgoogleapis.com The reaction proceeds by exchanging the alkyl group of the ester with the alkyl group of the new alcohol. google.com

This equilibrium reaction is typically driven to completion by using an excess of the reactant alcohol or by removing the alcohol byproduct as it forms, for instance, through distillation. google.comgoogleapis.com This approach is particularly useful for preparing esters of higher alcohols or polyols from readily available lower alkyl esters. For example, polyester (B1180765) polyols have been functionalized with p-aminobenzoate groups by transesterifying with benzocaine, where the byproduct ethanol is removed under heat and vacuum to push the reaction forward. google.com While less common for preparing a simple ester like this compound, transesterification represents a key strategy for creating a diverse library of ester analogs from a common intermediate.

Regioselective Halogenation and Amination Techniques

The introduction of iodine and amine groups at specific positions on the benzene (B151609) ring is critical and requires careful selection of precursors and reaction conditions. The strong activating and ortho-, para-directing nature of the amino group plays a pivotal role in these transformations.

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This method allows for the use of robust nitration chemistry earlier in the synthetic sequence, with the sensitive amino group being revealed in a later step.

For the synthesis of aminobenzoates, a typical route involves the esterification of a nitrobenzoic acid followed by reduction. Ethyl 4-nitrobenzoate (B1230335) can be reduced to Ethyl 4-aminobenzoate under various conditions. Catalytic hydrogenation using hydrogen gas and a platinum oxide catalyst is a highly efficient laboratory method. orgsyn.org Alternative reduction methods that avoid high-pressure hydrogen gas include the use of metals in acidic or neutral media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), or indium metal in an aqueous solution of ammonium (B1175870) chloride. orgsyn.orgsciencemadness.org The indium-mediated method is noted for its chemoselectivity, effectively reducing the nitro group while leaving other functional groups like esters and halogens intact. orgsyn.org Other reagents capable of reducing nitroarenes include sodium dithionite, sodium sulfide (B99878) (Na₂S), or hydrazine (B178648) in the presence of a catalyst. sciencemadness.orgscispace.comgoogle.com

In the context of this compound, a plausible synthetic route would involve the reduction of a precursor like Ethyl 4-nitro-3,5-diiodobenzoate. The choice of reducing agent would be critical to ensure that the iodine atoms are not cleaved during the reaction. Milder conditions, such as Fe/NH₄Cl or catalytic transfer hydrogenation, are often preferred for this reason.

The most direct route to this compound involves the regioselective iodination of an activated aromatic precursor. The amino group in Ethyl 4-aminobenzoate is a strong activating group that directs electrophiles to the positions ortho and para to it. Since the para position is already occupied by the ester group, iodination occurs selectively at the two ortho positions (C3 and C5).

A documented synthesis of this compound starts from Ethyl 4-aminobenzoate (benzocaine), which is treated with iodine monochloride (ICl) to yield the di-iodinated product. chemicalbook.com This electrophilic aromatic substitution reaction provides direct access to the target compound.

A variety of other iodination methods are available for activated aromatic compounds and are applicable to this transformation. organic-chemistry.orgtandfonline.com These methods often generate a more electrophilic iodine species "in situ" to react with the electron-rich aromatic ring. The choice of reagent can influence yield and selectivity.

Below is a table summarizing various regioselective iodination methods applicable to activated aromatic rings like anilines and phenols.

Iodinating Reagent SystemSubstrate TypeTypical SolventKey FeaturesReference
Iodine monochloride (ICl)Activated arenes (e.g., anilines)VariousDirect and effective for di-iodination of highly activated rings. chemicalbook.com
N-Iodosuccinimide (NIS) / Acid CatalystPhenols, AnilinesAcetonitrile (B52724), DMFMild conditions, good for mono-iodination. nih.gov
Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄)Phenols, Anilines, AnisolesDMSO, DCMActivates I₂ to generate a potent electrophilic iodine species. nih.govacs.org
Potassium Iodide (KI) / Oxone®Activated arenesMethanol (B129727)Mild, inexpensive, and environmentally friendly system generating hypoiodous acid in situ. High para-selectivity. tandfonline.com
1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea CatalystActivated arenesAcetonitrileOrganocatalytic method that is mild and highly regioselective. organic-chemistry.org
N-Chlorosuccinimide (NCS) / Sodium Iodide (NaI)Electron-rich arenesAcetic AcidEfficient and rapid iodination with high yields. researchgate.net

For example, the synthesis of Ethyl 4-amino-3,5-difluorobenzoate has been reported starting from 4-bromo-2,6-difluoroaniline. nih.goviucr.org This multi-step process involves:

Cyanation: The bromo group is converted to a nitrile group using copper(I) cyanide (CuCN) in a refluxing solvent like DMF. This forms 4-amino-3,5-difluorobenzonitrile. nih.goviucr.org

Hydrolysis: The resulting benzonitrile (B105546) is then hydrolyzed to the corresponding carboxylic acid (4-amino-3,5-difluorobenzoic acid) using a strong base like sodium hydroxide, followed by acidification. nih.goviucr.org

Esterification: Finally, the carboxylic acid is converted to the ethyl ester via Fischer esterification as previously described. nih.goviucr.org

This sequence highlights a viable strategy that could be adapted for the iodo-analog. A hypothetical route could start from a precursor like 4-bromo-2,6-diiodoaniline (B79479) or 2,6-diiodo-4-nitroaniline. In the latter case, the synthetic sequence might involve a Sandmeyer reaction to convert a primary amine to a nitrile, followed by esterification and finally reduction of the nitro group. These multistep pathways, while longer, demonstrate the versatility of fundamental organic reactions in constructing complex, highly substituted molecules.

Advanced Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the functionalization of aryl halides, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, which features two reactive C–I bonds, these methods allow for stepwise and selective modifications, paving the way for the construction of intricate molecular architectures. Palladium and copper catalysts are central to these transformations, each offering unique reactivity profiles. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing aryl halides. wesleyan.edu Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings enable the formation of new C-C bonds under relatively mild conditions, a critical advantage for complex syntheses. acs.orgsigmaaldrich.com The reactivity of the C-I bonds in diiodinated systems like this compound makes them excellent substrates for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an aryl halide, is widely used due to the stability and low toxicity of the boron compounds. libretexts.org For diiodo-heteroaromatic compounds, selective mono- or di-substitution can be achieved by carefully controlling reaction conditions. researchgate.net The choice of palladium catalyst and ligand is crucial; for instance, catalysts based on palladacycles or those featuring bulky phosphine (B1218219) ligands like SPhos and XPhos can effectively catalyze the coupling of challenging substrates. rsc.org

The Heck reaction offers a method to form substituted alkenes by coupling aryl halides with alkenes. wikipedia.org This reaction typically involves a palladium catalyst and a base. organic-chemistry.org The high reactivity of the C-I bonds in diiodinated benzoates makes them suitable for this transformation, allowing for the introduction of vinyl groups. Intramolecular versions of the Heck reaction are particularly efficient for constructing new ring systems. libretexts.org

These palladium-catalyzed methods are subject to extensive optimization, including the choice of solvent, base, temperature, and catalyst loading, often through techniques like Design of Experiments (DoE) to maximize yield and purity. youtube.comacs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

Reaction Name Aryl Halide Example Coupling Partner Catalyst System Base Solvent Typical Conditions Ref
Suzuki-Miyaura 4,6-dichloropyrimidine p-methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/Water Reflux researchgate.net
Heck Iodobenzene Styrene PdCl₂ K₂CO₃ Methanol 120 °C wikipedia.org
Heck (intramolecular) Diene-containing aryl halide N/A Pd(PPh₃)₄ Et₃N N/A N/A wikipedia.org
Negishi Aryl Halide Organozinc reagent Pd(Amphos)₂Cl₂ N/A Water with TPGS-750-M Room Temp sigmaaldrich.com

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form biaryls, has been expanded into "Ullmann-type" condensations for the formation of C-O, C-N, and C-S bonds. organic-chemistry.org These reactions are particularly relevant for diiodinated aromatic systems, enabling the introduction of a wide range of functional groups.

Classical Ullmann conditions often required harsh temperatures (frequently over 200°C) and stoichiometric amounts of copper. organic-chemistry.orgnih.gov However, modern advancements have introduced ligand-assisted catalytic systems that proceed under much milder conditions. Ligands such as diamines, amino acids (e.g., N,N-dimethylglycine), phenanthrolines, and 8-hydroxyquinoline (B1678124) have been shown to significantly accelerate the reaction, allowing for lower temperatures and reduced catalyst loadings. nih.govtcichemicals.com For instance, the use of benzene-1,2-diamine ligands can facilitate C-N and C-O cross-coupling reactions at room temperature. tcichemicals.com

In a diiodinated system like this compound, the two iodine atoms can be substituted sequentially by nucleophiles such as phenols, amines, or thiols. This allows for the synthesis of either symmetrical or unsymmetrical products depending on the reaction stoichiometry and conditions. The choice of base, such as K₃PO₄ or Cs₂CO₃, and solvent is also critical for achieving high conversion and selectivity. nih.govmdpi.com

Table 2: Ligands and Conditions for Modern Ullmann-Type Reactions

Nucleophile Aryl Halide Catalyst System Ligand Example Base Solvent Temperature Ref
Phenol 4-bromoanisole CuI N,N-Dimethylglycine K₃PO₄ Acetonitrile 80 °C nih.gov
Phenol Aryl Iodide CuI 8-hydroxyquinoline K₃PO₄ Acetonitrile 80 °C nih.gov
Aliphatic Amine Aryl Halide CuI Prolinamide K₂CO₃ Water 100 °C researchgate.net
Aliphatic Alcohol Aryl Bromide CuI Phenanthroline Cs₂CO₃ Toluene 110-130 °C nih.gov

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild amine base. beilstein-journals.org For diiodinated substrates, the Sonogashira coupling offers a powerful strategy for building extended, carbon-rich molecular scaffolds.

A key feature of this reaction is the differential reactivity of aryl halides, which follows the order I > Br > Cl. libretexts.orgyoutube.com This selectivity allows for controlled, stepwise alkynylation of di- or poly-halogenated aromatic rings. In the case of this compound, one iodine atom can be selectively coupled with a terminal alkyne, leaving the second C-I bond intact for subsequent, different functionalization. This stepwise approach is invaluable for creating unsymmetrical, complex alkynyl derivatives.

Common catalyst systems include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as the co-catalyst. wikipedia.orglibretexts.org The reaction is typically run under mild conditions, often at room temperature, in a solvent that also acts as the base, such as triethylamine. beilstein-journals.org The development of copper-free Sonogashira protocols has also gained traction to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). wikipedia.orgorganic-chemistry.org These copper-free systems often rely on highly efficient palladium/phosphine catalysts. organic-chemistry.org

Table 3: Conditions for Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst System Base Solvent Conditions Ref
Aryl Iodide Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine Triethylamine Room Temp, 12h beilstein-journals.org
Aryl Bromide Phenylacetylene [DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temp nih.gov
Aryl Chloride Terminal Alkyne PdCl₂(PCy₃)₂ Cs₂CO₃ Dioxane 120 °C organic-chemistry.org
2-bromo-4-iodo-quinoline Terminal Alkyne Pd(0) / Cu(I) Amine Amine Room Temp libretexts.org

Sustainable Synthesis Approaches and Reaction Optimization

In recent years, there has been a significant drive toward developing more sustainable or "green" synthetic methodologies for reactions involving compounds like this compound. mdpi.com This focus aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. rsc.org

Key strategies in sustainable synthesis include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign alternatives like water. sigmaaldrich.com Both Ullmann and Sonogashira reactions have been successfully demonstrated in aqueous media, often using surfactants to create micelles that act as nanoreactors. sigmaaldrich.comresearchgate.netnih.gov

Catalyst Development:

Non-Precious Metal Catalysts: Exploring the use of more abundant and less toxic metals like iron, nickel, or copper as alternatives to palladium. wikipedia.orgmdpi.com Iron-catalyzed Sonogashira couplings have been investigated as a cheaper alternative. wikipedia.org

Heterogeneous and Recyclable Catalysts: Immobilizing catalysts on solid supports (e.g., silica (B1680970), polymers) allows for easy separation from the reaction mixture and potential reuse, improving atom economy and reducing metal contamination in the final product. organic-chemistry.org

Milder Reaction Conditions: Optimizing reactions to run at lower temperatures, including room temperature, reduces energy consumption. The development of highly active ligands for Ullmann and Sonogashira couplings has been instrumental in this area. tcichemicals.comnih.gov Solvent-free approaches, such as using high-speed ball milling for Sonogashira reactions, further reduce environmental impact. rsc.org

Process Optimization: Advanced techniques like flow chemistry are being employed to optimize palladium-catalyzed cross-coupling reactions. acs.orgacs.org Flow reactors offer precise control over temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. acs.org

These approaches collectively contribute to making the synthesis of complex aromatic compounds more efficient, cost-effective, and environmentally responsible. researchgate.net

Advanced Structural Characterization and Solid State Analysis of Ethyl 4 Amino 3,5 Diiodobenzoate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. While a specific single-crystal X-ray diffraction study for Ethyl 4-amino-3,5-diiodobenzoate is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely structural characteristics by examining closely related compounds, such as its difluoro-analogue, Ethyl 4-amino-3,5-difluorobenzoate, and the parent compound, Ethyl 4-aminobenzoate (B8803810) (benzocaine).

Determination of Crystal System and Space Group

Based on the analysis of analogous structures, it is anticipated that this compound would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic. For instance, several polymorphs of Ethyl 4-aminobenzoate have been reported to crystallize in the monoclinic space group P2₁/c. bldpharm.com The presence of bulky iodine atoms could influence the packing and potentially lead to a different, yet still common, space group. A search of the Cambridge Structural Database for similar 3,5-dihalo-4-aminobenzoate structures would provide further guidance on the expected crystal system and space group.

Molecular Geometry and Bond Parameter Analysis

The molecular geometry of this compound is expected to feature a planar benzene (B151609) ring, substituted with an amino group, an ethyl ester group, and two iodine atoms at positions 3 and 5. The C-I bond lengths would be a key parameter, anticipated to be in the range of 2.05-2.15 Å. The C-N bond of the amino group and the C-C and C-O bonds of the ethyl ester group would exhibit lengths typical for these functional groups. The bond angles within the benzene ring are expected to be close to 120°, with some distortion due to the steric bulk and electronic effects of the substituents. The large size of the iodine atoms may cause some out-of-plane deviation of the substituents.

To illustrate the expected bond parameters, a table of representative bond lengths and angles for a hypothetical structure is presented below, based on data from analogous compounds.

Bond Expected Length (Å) Angle **Expected Angle (°) **
C-I2.10C(2)-C(1)-C(6)120
C-N1.38C(1)-C(2)-C(3)120
C=O1.23I-C(3)-C(4)120
C-O1.34C(3)-C(4)-N120
C-C (aromatic)1.39C(4)-C(5)-I120

Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the crystalline state would be governed by a combination of intermolecular interactions.

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, and the carbonyl oxygen of the ester group is a hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds would be a primary motif in the crystal packing, linking molecules into chains or more complex networks.

The interplay of these interactions would lead to a specific three-dimensional packing arrangement, influencing properties such as melting point and solubility.

Conformational Landscape in the Crystalline State

The primary conformational flexibility in this compound lies in the orientation of the ethyl ester group relative to the benzene ring. The torsion angle defined by the C(aromatic)-C(ester)-O-C(ethyl) atoms will determine the conformation of the ester group. In the solid state, this conformation is often influenced by the optimization of intermolecular interactions within the crystal lattice. It is likely that the ester group will be largely coplanar with the benzene ring to maximize conjugation and facilitate efficient packing. The presence of bulky ortho-iodine substituents may, however, induce some twisting of the ester group out of the plane of the benzene ring. iucr.org

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. While a dedicated study on the polymorphism of this compound is not available, PXRD would be the principal tool for such an investigation. Different polymorphic forms of a compound possess distinct crystal structures and, consequently, will produce unique PXRD patterns.

A systematic polymorphism screen would involve crystallizing this compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting solid forms would then be analyzed by PXRD. The appearance of different diffraction patterns would indicate the existence of multiple polymorphs. Each pattern serves as a fingerprint for a specific crystalline form.

Spectroscopic Probes of Molecular Architecture

Spectroscopic techniques provide complementary information to diffraction methods regarding the molecular structure and bonding within this compound.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in the molecule. The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-I stretching vibrations at lower frequencies. The positions and shapes of these bands can be influenced by the intermolecular interactions in the solid state. For example, hydrogen bonding involving the N-H and C=O groups would lead to a red-shift (lower frequency) of their respective stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) spectroscopy can provide detailed information about the local environment of specific atomic nuclei (e.g., ¹³C, ¹H, ¹⁴N) in the solid state. For this compound, ¹³C ssNMR would reveal distinct signals for each carbon atom in the molecule, and the chemical shifts would be sensitive to the crystal packing and intermolecular interactions. The presence of multiple, well-resolved signals for a particular carbon could indicate the presence of crystallographically inequivalent molecules in the unit cell or the existence of polymorphism.

Comprehensive Spectroscopic Investigations of Ethyl 4 Amino 3,5 Diiodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following subsections detail the ¹H and ¹³C NMR characteristics of Ethyl 4-amino-3,5-diiodobenzoate.

While specific, experimentally verified ¹H NMR spectral data for this compound is not widely available in the cited literature, we can predict the chemical shifts and coupling patterns based on the analysis of structurally related compounds: the parent compound Ethyl 4-aminobenzoate (B8803810) (Benzocaine) and 4-Amino-3,5-diiodobenzoic acid. rsc.orgnih.gov

The structure of this compound features an ethyl ester group and a di-iodinated aniline (B41778) ring. The protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) are expected in the upfield region of the spectrum. The aromatic protons, due to the substitution pattern, will appear as a singlet. The amino (-NH₂) protons will also present as a singlet, though its chemical shift can be highly variable depending on the solvent and concentration.

The introduction of two iodine atoms ortho to the amino group is expected to significantly influence the chemical shifts of the aromatic protons. The heavy atom effect and the electron-withdrawing nature of iodine would likely shift the signal of the aromatic protons downfield compared to Ethyl 4-aminobenzoate.

Table 1: Comparison of ¹H NMR Data for Related Compounds

Compound NameAromatic Protons (ppm)-CH₂- Protons (ppm)-CH₃ Protons (ppm)-NH₂ Protons (ppm)
Ethyl 4-aminobenzoate rsc.org6.62 (d, J=8.8 Hz, 2H), 7.84 (d, J=8.8 Hz, 2H)4.31 (q, J=7.2 Hz, 2H)1.35 (t, J=7.2 Hz, 3H)4.16 (br s, 2H)
4-Amino-3,5-diiodobenzoic acid nih.gov8.24 (s, 2H)--5.8 (br s, 2H)
This compound (Predicted) ~8.2-8.3 (s, 2H)~4.3-4.4 (q)~1.3-1.4 (t)variable (br s)

Note: Data for Ethyl 4-aminobenzoate is from a published source. Data for 4-Amino-3,5-diiodobenzoic acid is from a spectral database. Predicted values for this compound are estimations.

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the aromatic ring. The carbons bearing the iodine atoms (C3 and C5) are expected to be significantly shifted upfield due to the heavy atom effect, a characteristic feature in the NMR of iodo-substituted aromatics. The other aromatic carbons (C1, C2, C4, and C6) will also show shifts influenced by the substituents.

Table 2: Comparison of ¹³C NMR Data for Related Compounds

Compound NameC=OAromatic C-NH₂Aromatic C-IAromatic C-COOEtAromatic C-H-CH₂--CH₃
Ethyl 4-aminobenzoate rsc.org166.8151.0-119.7131.5, 113.760.314.4
4-Amino-3,5-diiodobenzoic acid acs.org168.9153.281.1117.9141.1--
This compound (Predicted) ~166~152~81~118~140~61~14

Note: Data for Ethyl 4-aminobenzoate and 4-Amino-3,5-diiodobenzoic acid are from published sources and spectral databases. Predicted values for this compound are estimations.

A search of the current literature did not yield any studies employing multi-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound. Such studies would be invaluable for the unambiguous assignment of all proton and carbon signals.

There is no information available in the surveyed literature regarding the use of solid-state NMR to characterize the crystalline or amorphous forms of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

While a specific IR and Raman spectrum for this compound is not available, the characteristic vibrational modes can be predicted based on the known spectra of related compounds like benzocaine (B179285). The key functional groups are the amino group (-NH₂), the ester group (-COOCH₂CH₃), and the substituted benzene (B151609) ring.

The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester will give a strong absorption band around 1700-1720 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H stretch (asymmetric & symmetric)3300 - 3500MediumMedium
Aromatic C-H stretch3000 - 3100Medium-WeakStrong
Aliphatic C-H stretch2850 - 3000MediumMedium
C=O stretch (ester)1700 - 1720StrongMedium
Aromatic C=C stretch1450 - 1600MediumStrong
N-H bend1550 - 1650MediumWeak
C-O stretch (ester)1100 - 1300StrongMedium
C-I stretch< 600StrongStrong

Analysis of Hydrogen Bonding and Molecular Association Effects

The molecular structure of this compound, featuring both hydrogen bond donors (the amino group, -NH₂) and acceptors (the carbonyl oxygen of the ester group, C=O), facilitates the formation of intricate hydrogen bonding networks. These interactions can occur both intramolecularly, within a single molecule, and intermolecularly, between adjacent molecules, significantly influencing the compound's physical and spectroscopic properties.

Intermolecular hydrogen bonding is expected to be a dominant force in the solid state of this compound. The amino group of one molecule can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This N-H···O=C interaction is a common motif in the crystal structures of related aminobenzoate derivatives. For instance, in a similar compound, ethyl 4-amino-3-methylbenzoate, dimers are formed via N-H···N hydrogen bonds, and these dimers are further linked by N-H···O intermolecular hydrogen bonds. While a direct crystallographic study for this compound is not available in the searched literature, the presence of these functional groups strongly suggests that similar intermolecular associations will occur, leading to the formation of one-dimensional chains or more complex two-dimensional networks. nih.govnih.gov

In solution, the extent of molecular association is dependent on the nature of the solvent. In non-polar solvents, the propensity for self-association through hydrogen bonding is high. However, in polar, hydrogen-bond-accepting solvents, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting the self-association of the solute molecules. nih.gov The formation of intramolecular hydrogen bonds in this compound is also a possibility, although likely less favorable than intermolecular interactions due to the steric hindrance from the bulky iodine atoms and the geometry of the benzene ring.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the unequivocal identification of a compound and can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. The molecular formula is C₉H₉I₂NO₂. researchgate.netresearchgate.netsielc.com Using the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O), the monoisotopic mass is calculated to be 416.87227 g/mol . researchgate.netlibretexts.org

PropertyValueSource
Molecular Formula C₉H₉I₂NO₂ researchgate.netresearchgate.netsielc.com
Monoisotopic Mass 416.87227 Da researchgate.netlibretexts.org
Average Mass 416.984 g/mol libretexts.org

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HRMS analysis, typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is in very close agreement with the calculated theoretical mass, typically within a few parts per million (ppm). This high level of accuracy is essential for confirming the identity of this compound in complex matrices or when distinguishing it from other iodinated aromatic compounds. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound (m/z 417) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule.

A primary fragmentation event would likely be the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality, resulting in a stable acylium ion.

[M - OCH₂CH₃]⁺ : Loss of the ethoxy radical (45 Da) would lead to the formation of the 4-amino-3,5-diiodobenzoyl cation at m/z 372.

Another expected fragmentation is the cleavage of the C-O bond of the ester with the loss of an ethylene (B1197577) molecule via a McLafferty-type rearrangement, if a gamma-hydrogen is available. However, in this case, a more likely fragmentation is the loss of the entire ethyl group.

[M - C₂H₅]⁺ : Loss of the ethyl radical (29 Da) would result in an ion at m/z 388.

The presence of iodine atoms introduces other potential fragmentation pathways, including the loss of iodine radicals.

[M - I]⁺ : The loss of an iodine radical (127 Da) would produce a fragment ion at m/z 290.

[M - 2I]⁺ : Subsequent loss of the second iodine radical would lead to an ion at m/z 163.

Deiodination can also be induced by the analytical method itself, for example, when using formic acid as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS). nih.gov

Further fragmentation of the primary ions would lead to smaller fragments, providing a comprehensive picture of the molecule's structure.

Precursor Ion (m/z)Proposed Fragment IonMass Loss (Da)Proposed Structure of Fragment
417[M - OCH₂CH₃]⁺454-amino-3,5-diiodobenzoyl cation
417[M - C₂H₅]⁺294-amino-3,5-diiodobenzoic acid radical cation
417[M - I]⁺127Ethyl 4-amino-3-iodobenzoate radical cation
290[M - I - I]⁺127Ethyl 4-aminobenzoate radical cation

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Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption and emission properties of this compound are governed by the chromophores present in its structure: the aminobenzoate system. The benzene ring, the amino group, and the ester group collectively form a conjugated system that absorbs ultraviolet (UV) and visible (Vis) light, leading to electronic transitions between different molecular orbitals.

The parent compound, 4-aminobenzoic acid, exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com These absorptions are attributed to π → π* transitions within the benzene ring and charge transfer transitions involving the amino and carboxyl groups. The introduction of iodine atoms onto the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the "heavy atom effect" of iodine, which can increase spin-orbit coupling and also extend the conjugation of the system through its lone pair electrons.

Therefore, this compound is predicted to have its primary absorption bands at longer wavelengths compared to its non-iodinated counterpart. While specific experimental UV-Vis data for this compound is not available in the provided search results, it is reasonable to expect absorption maxima to be shifted into the near-UV or even the visible region of the electromagnetic spectrum.

Fluorescence spectroscopy provides further insights into the electronic structure and excited-state properties of a molecule. Many aminobenzoate derivatives are known to be fluorescent. The emission properties are highly sensitive to the molecular environment, including solvent polarity and the presence of hydrogen bonding. The introduction of heavy atoms like iodine can, in some cases, quench fluorescence due to the increased probability of intersystem crossing from the singlet excited state to the triplet state. However, in other cases, the extended conjugation and altered electronic structure can lead to enhanced or shifted fluorescence. For instance, the fluorescence of ethyl 4-aminobenzoate is known to increase in certain environments like micelles or cyclodextrin (B1172386) cavities. nih.gov A detailed study of the fluorescence spectrum of this compound would be necessary to fully characterize its emissive properties and the nature of its excited states.

CompoundFunctional GroupsExpected Chromophoric Behavior
This compound Amino, Ester, Di-iodo substituted Benzeneπ → π* and charge transfer transitions, with expected bathochromic shift due to iodine substitution.
4-Aminobenzoic Acid Amino, Carboxylic Acid, BenzeneAbsorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com
3,5-Dihydroxybenzoic Acid Dihydroxy, Carboxylic Acid, BenzeneAbsorption maxima at 208 nm, 250 nm, and 308 nm. sielc.com

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Theoretical and Computational Studies on Ethyl 4 Amino 3,5 Diiodobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules of the size and complexity of Ethyl 4-amino-3,5-diiodobenzoate.

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in this compound, its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated. For instance, a study on the related compound Ethyl 4-aminobenzoate (B8803810) (also known as benzocaine) utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its stable geometry. researchgate.net

Key electronic properties that can be determined include:

Polarizability and Hyperpolarizability: These properties describe how the electron cloud of the molecule is distorted by an external electric field and are important for understanding non-linear optical (NLO) properties.

Ionization Potential and Electron Affinity: These relate to the energy required to remove an electron and the energy released when an electron is added, respectively, which are crucial for understanding the molecule's redox behavior.

Table 1: Predicted Electronic Properties (Illustrative Example based on similar molecules)

Property Description Potential Significance for this compound
Dipole Moment A measure of the separation of positive and negative charges in a molecule. Influences solubility in polar solvents and intermolecular interactions.
Polarizability The ease with which the electron cloud of a molecule can be distorted by an external electric field. Important for predicting intermolecular forces and NLO properties.
Ionization Potential The minimum energy required to remove an electron from a gaseous atom or molecule. Indicates the molecule's propensity to be oxidized.

A significant advantage of quantum chemical calculations is the ability to simulate various types of spectra. This can aid in the interpretation of experimental spectra or even predict them.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the molecular structure. For example, calculations on Ethyl 4-aminobenzoate have been used to predict its NMR spectra. researchgate.net

IR (Infrared) and Raman: The vibrational frequencies of the molecule can be calculated to simulate its IR and Raman spectra. This helps in assigning the vibrational modes observed in experimental spectra. A study on Ethyl 4-aminobenzoate used DFT to perform a complete vibrational assignment. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in its UV-Vis spectrum. This provides insights into the electronic structure and the nature of the orbitals involved in the transitions. researchgate.net

Table 2: Simulated Spectroscopic Data (Illustrative Example)

Spectroscopic Technique Calculated Parameter Information Gained
¹H and ¹³C NMR Chemical Shifts Confirmation of the connectivity of atoms in the molecule.
IR and Raman Vibrational Frequencies Identification of functional groups and vibrational modes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and electron-donating species, respectively.

Reactivity Descriptors: Based on the electronic properties, various reactivity indices such as chemical potential, hardness, and softness can be calculated to quantify the molecule's reactivity.

Molecular Docking and Ligand-Protein Interaction Studies (if applicable to a theoretical biological context)

While there is no specific information on the biological activity of this compound, its structural similarity to other biologically active benzoates suggests that molecular docking could be a valuable tool for theoretical investigation. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein).

In a hypothetical scenario, if a protein target were identified, molecular docking could be used to:

Predict the binding affinity of this compound to the protein's active site.

Identify the key amino acid residues involved in the interaction.

Understand the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex. The presence of iodine atoms in the structure makes the potential for halogen bonding a particularly interesting aspect to investigate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:

Explore Conformational Space: The molecule has several rotatable bonds (e.g., around the ester group and the C-N bond). MD simulations can explore the different possible conformations of the molecule and their relative stabilities.

Study Intermolecular Interactions: In a simulated condensed phase (e.g., a solution or a crystal), MD can reveal how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its bulk properties. For instance, studies on similar molecules have elucidated the role of hydrogen bonding and π-π stacking interactions in their crystal packing. nih.gov

Advanced Computational Methodologies for Reaction Mechanism Elucidation

Should this compound be involved in or be a product of a chemical reaction, advanced computational methods can be used to elucidate the reaction mechanism. This involves:

Locating Transition States: Quantum chemical calculations can be used to find the transition state structures along a reaction pathway. The transition state is the highest energy point on the reaction coordinate and is critical for determining the reaction rate.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the kinetics of the reaction.

Mapping the Reaction Pathway: By tracing the path of minimum energy from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be obtained.

Chemical Transformations and Derivatization Chemistry of Ethyl 4 Amino 3,5 Diiodobenzoate

Reactions at the Amino Functionality

The primary amino group of Ethyl 4-amino-3,5-diiodobenzoate is a nucleophilic center that participates in a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of new chemical entities. The presence of two bulky iodine atoms ortho to the amino group can sterically hinder reactions and also influences the electronic properties of the amine, making it less basic compared to non-halogenated anilines.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can be functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with alkylating agents like alkyl halides or alcohols to form secondary or tertiary amines. The reaction of anilines with alcohols can be catalyzed by various metal compounds, including those of copper. For instance, N-alkyl- and N,N-dialkyl-substituted anilines have been synthesized from the reaction of aniline (B41778) derivatives with primary and secondary alcohols in the presence of catalysts like CuCl₂·2H₂O or CuBr₂. semanticscholar.org Another approach involves visible-light-induced N-alkylation, which offers a metal-free and milder alternative. nih.gov The general scheme for N-alkylation is as follows:

Reaction with alkyl halides: Ar-NH₂ + R-X → Ar-NH-R + HX

Reaction with alcohols (catalyzed): Ar-NH₂ + R-OH → Ar-NH-R + H₂O

N-Acylation introduces an acyl group to the nitrogen atom, typically by reacting the amine with an acyl chloride or an acid anhydride (B1165640). This reaction is generally robust and leads to the formation of a stable amide linkage. This transformation is useful for installing protecting groups or for building more complex molecular architectures.

The steric hindrance posed by the ortho-iodine atoms on the this compound ring may necessitate more forcing reaction conditions or specific catalytic systems to achieve high yields in both N-alkylation and N-acylation reactions compared to unhindered anilines.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type General Conditions
N-Alkylation Methyl Iodide (CH₃I) Secondary Amine (N-Methyl) Base (e.g., K₂CO₃), Solvent (e.g., DMF)
N-Alkylation Benzyl Bromide (BnBr) Secondary Amine (N-Benzyl) Base (e.g., NaH), Solvent (e.g., THF)
N-Acylation Acetyl Chloride (CH₃COCl) Amide (N-Acetyl) Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
N-Acylation Acetic Anhydride ((CH₃CO)₂O) Amide (N-Acetyl) Acid or Base catalyst, optional solvent

Diazotization Reactions leading to Aryl Diazonium Salts

Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group of this compound into a diazonium salt. questjournals.org

Aryl diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). They can be transformed into a wide array of functional groups through Sandmeyer-type reactions (substituting the diazonium group with -Cl, -Br, -CN using Cu(I) salts), Schiemann reactions (for introducing fluorine), or reactions that introduce hydroxyl, hydrogen, or aryl groups. scirp.org The diazotization of aminobenzoic acids is a well-established procedure. scirp.org However, the stability and reactivity of the resulting diazonium salt can be influenced by the substituents on the aromatic ring. scirp.org The electron-withdrawing nature of the iodine atoms and the ester group may affect the stability of the diazonium salt derived from this compound.

Table 2: Potential Transformations of the Diazonium Salt of this compound

Reaction Name Reagent(s) Resulting Functional Group
Sandmeyer CuCl / HCl -Cl
Sandmeyer CuBr / HBr -Br
Sandmeyer CuCN / KCN -CN
Schiemann HBF₄, heat -F
Hydroxylation H₂O, H₂SO₄, heat -OH
Reduction H₃PO₂ -H

Synthesis of Imine and Schiff Base Derivatives

The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. jmchemsci.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water or in the presence of an acid catalyst to drive the equilibrium towards the product. wjpps.com

Schiff bases derived from halogenated anilines are of significant interest in coordination chemistry and materials science. researchgate.netsemanticscholar.org The formation of the carbon-nitrogen double bond (azomethine group, -C=N-) is a versatile method for creating new derivatives. The general reaction is as follows:

Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

The electronic properties and steric bulk of both the aniline and the aldehyde component influence the rate and equilibrium of Schiff base formation. While a wide variety of aldehydes can be used, the reaction with sterically hindered anilines, such as this compound, might require optimized conditions. ajol.info

Protonation and Salt Formation Equilibria

Like other anilines, the amino group of this compound is basic and can be protonated by acids to form anilinium salts. The basicity of anilines is quantified by the pKa of their conjugate acid (Ar-NH₃⁺).

The electronic nature of substituents on the aromatic ring significantly affects the pKa. Electron-donating groups increase the electron density on the nitrogen atom, making the amine more basic (higher pKa). Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic (lower pKa). journaleras.comresearchgate.net The iodine atoms in this compound are strongly electron-withdrawing through their inductive effect, which substantially reduces the basicity of the amino group compared to unsubstituted aniline. nih.govnist.gov

This lower basicity means that stronger acids are required for complete protonation. The formation of anilinium salts can alter the physical properties of the compound, such as its solubility, which is often exploited in purification or formulation processes.

Table 3: Comparison of pKa Values for Substituted Anilines

Compound Substituent(s) pKa of Conjugate Acid (approx.) Effect on Basicity
Aniline -H 4.6 Reference
4-Chloroaniline 4-Cl 4.0 Decreased
4-Bromoaniline 4-Br 3.9 Decreased
4-Iodoaniline 4-I 3.8 Decreased
This compound 3,5-di-I, 4-COOEt < 3.8 (Estimated) Significantly Decreased

Note: The pKa value for this compound is an estimation based on the additive electron-withdrawing effects of two iodine atoms and an ester group.

Transformations Involving the Ester Moiety

The ethyl ester group is another key site for chemical modification, with hydrolysis being the most fundamental transformation.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-diiodobenzoic acid, under either acidic or basic conditions.

Base-promoted hydrolysis (saponification) is the more common method. quora.com It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. libretexts.org

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that is driven to completion by using a large excess of water. libretexts.org The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

The rate of hydrolysis can be influenced by substituents on the benzene (B151609) ring. rsc.orgresearchgate.net However, for the purpose of synthesis, both acidic and basic hydrolysis are effective methods for converting this compound into 4-amino-3,5-diiodobenzoic acid, a valuable intermediate in its own right.

Amidation and Hydrazide Formation

The ester functionality of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into amides and hydrazides. This transformation is a common strategy for introducing further diversity and modifying the molecule's physicochemical properties.

The reaction with hydrazine (B178648) hydrate is a straightforward method to produce the corresponding benzohydrazide. This reaction typically proceeds by heating the ester in a solvent such as ethanol (B145695) with an excess of hydrazine hydrate. The mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol. researchgate.netanjs.edu.iq While the reaction has been documented for the non-iodinated analogue, ethyl 4-aminobenzoate (B8803810), the same principle applies to the diiodo-derivative. researchgate.net The resulting 4-amino-3,5-diiodobenzohydrazide is a valuable intermediate, as the hydrazide moiety can participate in further reactions, such as the formation of hydrazones or heterocyclic systems like pyrazoles. nih.gov

Direct amidation can be achieved by reacting the ester with a primary or secondary amine. However, this reaction is often slow and may require harsh conditions or catalysis. A more common approach involves the initial hydrolysis of the ester to the corresponding 4-amino-3,5-diiodobenzoic acid, followed by a standard peptide coupling reaction with an amine using coupling agents like dicyclohexylcarbodiimide (DCC) or titanium-based catalysts such as TiF4. rsc.org

Table 1: Representative Conditions for Hydrazide Formation
ReactantReagentSolventConditionsProductReference
Ethyl 4-aminobenzoateHydrazine HydrateEthanolReflux4-Aminobenzohydrazide researchgate.netanjs.edu.iq

Transesterification with Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. In acid-catalyzed transesterification, the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed as it is formed.

Base-catalyzed transesterification involves the formation of an alkoxide from the reactant alcohol, which then acts as a potent nucleophile. This method is generally faster than the acid-catalyzed process. The choice of catalyst and conditions depends on the stability of the other functional groups in the molecule. For this compound, mild conditions would be preferable to avoid side reactions involving the amino group or the aryl iodides. While specific literature on the transesterification of this compound is not prevalent, the principles are analogous to the esterification of the corresponding carboxylic acid, a reaction used to prepare similar compounds. nih.gov

Reactivity of the Aryl Iodide Substituents

The two iodine atoms on the aromatic ring are key to the synthetic utility of this compound. Aryl iodides are the most reactive of the aryl halides in many transformations, particularly in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution with Activated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction typically depends on two main factors: the presence of a good leaving group and the electronic activation of the aromatic ring. nih.gov While iodide is an excellent leaving group, the SNAr reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In this compound, the amino group is a strong electron-donating group, which increases the electron density of the ring and thus deactivates it towards nucleophilic attack. libretexts.org The ethyl ester group is electron-withdrawing, but it is positioned meta to the iodine atoms, which minimizes its ability to stabilize the negative charge in the Meisenheimer intermediate that is characteristic of the SNAr mechanism. Consequently, this compound is generally unreactive towards classical SNAr reactions under standard conditions.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki, Buchwald-Hartwig)

The aryl iodide bonds in this compound are highly susceptible to oxidative addition to low-valent palladium species, making this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The presence of two iodine atoms allows for either mono- or di-functionalization, which can be controlled by stoichiometry or by differences in reactivity if the electronic environment were asymmetric.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org It typically employs a palladium catalyst, a base (like triethylamine), and a phosphine (B1218219) ligand. This would allow the introduction of one or two vinyl substituents onto the benzene ring.

Sonogashira Reaction: This is a coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is a highly reliable method for forming aryl-alkyne bonds. A typical procedure involves a palladium catalyst such as PdCl2(PPh3)2, a copper salt like CuI, and an amine base such as triethylamine in a solvent like THF. rsc.org

Suzuki Reaction: The Suzuki reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound (like a boronic acid or ester). researchgate.net It requires a palladium catalyst and a base (e.g., K2CO3, Cs2CO3). This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.org It uses a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. This would allow for the substitution of the iodides with various primary or secondary amines.

Table 2: Representative Conditions for Palladium-Catalyzed Coupling Reactions
ReactionCoupling PartnerCatalyst / LigandBaseSolventProduct TypeReference
Heck Alkene (e.g., Styrene)Pd(OAc)2 / PPh3Et3NDMFAryl-alkene organic-chemistry.org
Sonogashira Terminal AlkynePdCl2(PPh3)2 / CuIEt3NTHFAryl-alkyne organic-chemistry.orgrsc.org
Suzuki Arylboronic AcidPd(PPh3)4K2CO3Toluene (B28343)/H2OBiaryl researchgate.netnih.gov
Buchwald-Hartwig Amine (e.g., Aniline)Pd(OAc)2 / XPhosNaOtBuTolueneDiaryl-amine beilstein-journals.org

Directed Ortho-Metalation and Subsequent Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating the deprotonation of a nearby ortho-proton. baranlab.orgharvard.edu

In this compound, the primary amino group itself is a weak DMG. However, it can be readily converted into a more potent DMG, such as an amide, a carbamate, or a sulfonamide. For instance, acylation of the amino group to form an N-acetyl or N-pivaloyl derivative would create a strong DMG. The positions ortho to this directing group are C-3 and C-5, which are already substituted with iodine atoms. Therefore, a DoM reaction would not occur at these positions. The next available ortho position is C-6 (equivalent to C-2), which is ortho to the amino group and meta to the ester. Lithiation would be expected to occur at this site. After the deprotonation event forms an aryllithium species, it can be "quenched" by reacting it with a wide variety of electrophiles (e.g., CO2, aldehydes, alkyl halides), thereby introducing a new substituent at the C-6 position.

Synthesis of Polyfunctionalized Derivatives and Conjugates

The diverse reactivity of this compound makes it an excellent building block for the synthesis of polyfunctionalized molecules and molecular conjugates. researchgate.net The orthogonal nature of its functional groups allows for a stepwise and selective modification strategy.

For example, a synthetic route could begin with the modification of the amino group, perhaps through acylation to install a specific functionality or a directing group for DoM. Subsequently, the two aryl iodide positions can be differentiated. Through careful control of stoichiometry (e.g., using one equivalent of a reagent in a palladium-catalyzed coupling), it may be possible to achieve mono-substitution at the C-3 or C-5 position. The remaining iodide can then be subjected to a different coupling reaction, leading to a derivative with three distinct substituents on the aromatic ring. Finally, the ester group can be hydrolyzed to the carboxylic acid or converted into an amide, providing another site for conjugation to biomolecules, polymers, or other molecular scaffolds. mdpi.com This strategic functionalization enables the construction of complex molecules with precisely controlled architecture for applications in materials science, medicinal chemistry, and chemical biology.

Development and Validation of Advanced Analytical Methods for Ethyl 4 Amino 3,5 Diiodobenzoate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. The following subsections explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the analysis of Ethyl 4-amino-3,5-diiodobenzoate and its related substances.

HPLC is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. Developing a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

Detailed Research Findings:

Method development for aromatic amines often utilizes reverse-phase HPLC due to its efficiency in separating moderately polar compounds. thermofisher.com For this compound, a C18 column is a suitable stationary phase, offering a good balance of hydrophobic interactions. The mobile phase composition is a critical factor; a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically employed. thermofisher.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the highly retained di-iodinated compound while also separating it from potential impurities or starting materials like Benzocaine (B179285).

Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong chromophores. The selection of the detection wavelength is optimized to maximize sensitivity for the analyte. Validation of the HPLC method involves assessing parameters such as linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is fit for its intended purpose. nih.gov For related biogenic amines, validated HPLC methods have demonstrated LODs in the range of 0.01–0.10 mg/kg and LOQs from 0.02–0.31 mg/kg. nih.gov

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mm Provides good retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile Common reverse-phase system; acid improves peak shape.
Gradient 20% B to 80% B over 20 min Ensures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Detection UV at 254 nm Aromatic compounds strongly absorb UV light at this wavelength.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

While this compound itself has low volatility, GC can be employed for its analysis by converting it into a more volatile analog through derivatization. libretexts.org This process modifies the functional groups of the analyte to decrease its polarity and increase its vapor pressure, making it suitable for GC analysis. youtube.com

Detailed Research Findings:

The primary and secondary amine groups are common targets for derivatization in GC. researchgate.net Common methods include silylation, acylation, and alkylation. libretexts.orgyoutube.com For aromatic amines, acylation with reagents like trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride is effective. researchgate.netnih.gov This replaces the active hydrogens on the amino group, reducing intermolecular hydrogen bonding and improving chromatographic peak shape. researchgate.net

Another approach is the iodination of aromatic amines via a Sandmeyer-like reaction, which replaces the amino group with an iodine atom. nih.govresearchgate.net This derivatization can be advantageous as it does not require strictly anhydrous conditions, unlike some silylation and acylation methods. nih.govresearchgate.net The resulting iodinated aromatic compound is more volatile and can be analyzed by GC. The choice of a GC column is also crucial; a deactivated column is necessary to prevent the adsorption of these active compounds, which can cause peak tailing. labrulez.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for assessing the purity of a compound and for monitoring the progress of a chemical reaction. youtube.com

Detailed Research Findings:

For this compound, TLC is an invaluable tool, particularly during its synthesis from a precursor like Benzocaine. researchgate.netchemicalbook.com The reaction progress can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material (Benzocaine) and a reference standard of the pure product. rochester.eduyoutube.com A typical stationary phase for this analysis is silica (B1680970) gel 60 F254 on an aluminum or glass backing. orgsyn.orgrsc.org

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like toluene (B28343) or dichloromethane (B109758) and a more polar solvent like acetone, ethyl acetate, or methanol (B129727) is often used. orgsyn.orgrsc.org For instance, a mobile phase of toluene:acetone:methanol:ammonia (8:3:3:0.1 by volume) has been used for separating Benzocaine. rsc.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. youtube.com The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots, especially if the Rf values are similar. rochester.edu Visualization is typically achieved under a UV lamp, where the UV-active compounds appear as dark spots against a fluorescent background. youtube.com

Hyphenated Mass Spectrometry Techniques

Hyphenated techniques, which couple a separation method with mass spectrometry, provide a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and specificity.

LC-MS/MS is the method of choice for detecting and quantifying trace levels of compounds in complex matrices. nih.gov Its high selectivity and sensitivity make it ideal for the analysis of this compound.

Detailed Research Findings:

In LC-MS/MS analysis, the HPLC system separates the analyte from the matrix components. The eluent from the HPLC is then directed to the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the analyte molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process provides a high degree of specificity. For accurate quantification, especially in complex biological samples, the use of an isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is highly recommended to compensate for matrix effects and variations in instrument response. nih.govdaneshyari.com Methods for the trace analysis of iodine in biological samples have been developed, highlighting the importance of techniques like isotope dilution mass spectrometry for accurate results. nih.gov

Table 2: Conceptual LC-MS/MS Parameters for this compound

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ESI is suitable for polar compounds; the amine group is readily protonated.
Precursor Ion (Q1) m/z 417.9 Corresponds to the [M+H]⁺ of this compound.
Product Ion (Q3) To be determined experimentally A stable fragment ion resulting from the collision-induced dissociation of the precursor.
Collision Energy To be optimized The energy required to produce the optimal abundance of the product ion.

| Internal Standard | ¹³C₆-Ethyl 4-amino-3,5-diiodobenzoate | Provides the most accurate quantification by mimicking the analyte's behavior. |

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, this would typically involve the analysis of its volatile derivatives. nih.gov

Detailed Research Findings:

Following derivatization as described in section 7.1.2, the sample is injected into the GC, where the volatile analogs are separated. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. acs.org

For example, if this compound is derivatized by acylation, the GC-MS analysis would identify the acylated product. The mass spectrum would show a molecular ion corresponding to the derivatized compound and characteristic fragment ions. GC-MS is considered a "gold standard" for the analysis of volatile compounds due to its high resolving power and the definitive identification provided by the mass spectrum. nih.gov The analysis of aromatic amines by GC-MS often requires careful sample preparation, including making the sample basic to ensure the amines are in their neutral, more volatile form before extraction or injection. chromforum.org

Spectroscopic Quantitative Analysis

UV-Vis Spectrophotometric Determination

No studies were identified that detail a validated UV-Vis spectrophotometric method for the quantification of this compound. Information regarding optimal solvent selection, the wavelength of maximum absorbance (λmax), or data demonstrating a linear relationship between absorbance and concentration (Beer's Law plot) is not available.

Quantitative NMR (qNMR) for Purity and Concentration Determination

While ¹H and ¹³C NMR spectra for this compound have been published, providing chemical shift information, no research could be found on the development and application of a qNMR method for this compound. vwr.com This would require the selection of a suitable internal standard, determination of relaxation delays, and validation of the method for purity and concentration assessment, none of which is documented.

Method Validation Parameters

Crucially, no reports on the validation of any analytical method for this compound were found. Therefore, essential performance characteristics, which are fundamental to ensuring a method is reliable and fit for its intended purpose, are unavailable. This includes:

Linearity: The concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes both repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limits of Detection (LOD) and Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable certainty.

Without access to research specifically focused on these analytical methodologies for this compound, a thorough and informative article that adheres to the requested scientific rigor and detail cannot be generated.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 4-amino-3,5-diiodobenzoate, and how are yields optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using mthis compound as a precursor. Optimized conditions include using a palladium nanocatalyst (0.05 mol%), K₂CO₃ as a base, and a H₂O/EtOH (1:1) solvent system at room temperature, achieving yields up to 90% . Alternative methods involve refluxing precursors in DMSO followed by purification via recrystallization (e.g., water-ethanol mixtures), though yields may vary (65–86.7%) depending on halogenation and amination steps .
  • Key Data :

  • Catalyst: Pd-based, 0.05 mol% .
  • Solvent systems: H₂O/EtOH or DMSO .
  • Yield range: 65–90% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., amino, ester) via characteristic peaks (e.g., N-H stretch at ~3397 cm⁻¹, C=O ester stretch at ~1683 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M⁺] for related analogs at m/z 173.0283) .
  • ¹H/¹³C NMR : Resolves aromatic protons and iodine-induced deshielding effects .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem entries) to confirm substituent positions .

Q. What are the primary precursors for synthesizing this compound?

  • Methodology : Key precursors include:

  • 2-Amino-3,5-diiodobenzoic acid (CAS 609-86-9), which undergoes esterification with ethanol under acidic conditions .
  • Mthis compound , used in cross-coupling reactions to introduce aryl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Suzuki reactions involving this compound?

  • Methodology :

  • Variable Control : Systematically test base (e.g., K₂CO₃ vs. Cs₂CO₃), solvent polarity, and catalyst loading (e.g., 0.05–0.1 mol% Pd) .
  • Side-Reaction Analysis : Monitor by-products (e.g., dehalogenation or homocoupling) via TLC or LC-MS.
  • Reproducibility : Replicate conditions from conflicting studies (e.g., room temperature vs. reflux) to identify sensitivity to reaction parameters .

Q. What strategies are used to study species-specific metabolic conjugation of this compound?

  • Methodology :

  • In Vivo Models : Administer the compound to primates (Old/New World monkeys) and rodents, comparing phase II conjugation pathways (e.g., methylation vs. glucuronidation) .
  • Analytical Techniques : Use LC-MS/MS to quantify metabolites like methylated or glycine-conjugated derivatives .
    • Key Finding : Old World monkeys show closer metabolic similarity to humans in methylation of 4-hydroxy-3,5-diiodobenzoate analogs .

Q. How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Substituent Screening : Introduce electron-donating (-OMe, -NH₂) or withdrawing (-NO₂, -CN) groups to the aryl boronic acid partner.
  • Kinetic Studies : Measure reaction rates under standardized conditions (e.g., 25°C, 0.05 mol% Pd) to correlate substituent Hammett parameters with yield .
    • Data Insight : Electron-withdrawing groups on boronic acids enhance electrophilicity, improving coupling efficiency (e.g., 90% yield with -NO₂ substituents) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Methodology :

  • Purity Assessment : Re-crystallize the compound using alternative solvents (e.g., petroleum ether/ethyl acetate vs. water-ethanol) and compare melting points .
  • Instrument Calibration : Validate spectral equipment with certified standards (e.g., NIST reference materials) to rule out instrumental drift .

Q. What computational tools aid in predicting the reactivity of this compound derivatives?

  • Methodology :

  • DFT Calculations : Use software like Gaussian to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem 3D conformers .

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Ethyl 4-amino-3,5-diiodobenzoate
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Ethyl 4-amino-3,5-diiodobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.